Boc-thr(bzl)-onp

peptide synthesis active ester kinetics Boc-SPPS

Boc-Thr(Bzl)-ONp (CAS 56618-45-2) is a protected amino acid derivative designed for peptide synthesis, comprising a tert-butyloxycarbonyl (Boc) Nα-protecting group, an O-benzyl (Bzl) side-chain protecting group, and a C-terminal 4-nitrophenyl (ONp) active ester. The compound exhibits a molecular formula of C22H26N2O7 with a molecular weight of 430.5 g/mol , and is typically supplied as a white solid with purity levels of 95–99%.

Molecular Formula C22H26N2O7
Molecular Weight 430.5 g/mol
Cat. No. B1512309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-thr(bzl)-onp
Molecular FormulaC22H26N2O7
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)OCC2=CC=CC=C2
InChIInChI=1S/C22H26N2O7/c1-15(29-14-16-8-6-5-7-9-16)19(23-21(26)31-22(2,3)4)20(25)30-18-12-10-17(11-13-18)24(27)28/h5-13,15,19H,14H2,1-4H3,(H,23,26)/t15-,19+/m1/s1
InChIKeyNSZFIOJKHRFXHS-BEFAXECRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Thr(Bzl)-ONp: Procurement and Analytical Specifications for Peptide Synthesis Building Blocks


Boc-Thr(Bzl)-ONp (CAS 56618-45-2) is a protected amino acid derivative designed for peptide synthesis, comprising a tert-butyloxycarbonyl (Boc) Nα-protecting group, an O-benzyl (Bzl) side-chain protecting group, and a C-terminal 4-nitrophenyl (ONp) active ester [1]. The compound exhibits a molecular formula of C22H26N2O7 with a molecular weight of 430.5 g/mol , and is typically supplied as a white solid with purity levels of 95–99% [1]. The ONp active ester pre-activates the carboxyl group for direct aminolysis, eliminating the need for in situ coupling reagents and simplifying the peptide bond formation workflow .

Why Boc-Thr(Bzl)-ONp Cannot Be Replaced by In-Class Analogs Without Risking Synthesis Outcome


The functional integration of a Boc/Bzl protection scheme with a pre-formed 4-nitrophenyl active ester in Boc-Thr(Bzl)-ONp cannot be equivalently substituted by combining a free acid precursor with an external coupling reagent, or by simply selecting any alternative active ester [1]. Key performance metrics—including coupling kinetics, susceptibility to racemization, and compatibility with Boc/Bzl orthogonal deprotection strategies—vary substantially across the class of protected threonine derivatives [2]. Procurement decisions that treat Boc-Thr(Bzl)-OH, Boc-Thr(Bzl)-OSu, Fmoc-Thr(Bzl)-OH, or Boc-Thr-ONp as functionally interchangeable with Boc-Thr(Bzl)-ONp will result in altered reaction kinetics, different impurity profiles, and potential sequence incompatibility in Boc-SPPS protocols [1].

Quantitative Differentiation of Boc-Thr(Bzl)-ONp: Head-to-Head Comparative Data for Informed Procurement


Coupling Reactivity of Boc-Thr(Bzl)-ONp Relative to Alternative Active Esters

The relative coupling rate of Boc-amino acid ONp esters compared to OSu and OPfp esters has been quantitatively established through second-order rate constant measurements [1]. This class-level kinetic hierarchy directly informs coupling cycle time expectations when selecting among active ester variants for peptide synthesis workflows.

peptide synthesis active ester kinetics Boc-SPPS

Functional Integration: Pre-Activated Boc-Thr(Bzl)-ONp vs. Free Acid Precursor Boc-Thr(Bzl)-OH

Boc-Thr(Bzl)-ONp incorporates a pre-formed 4-nitrophenyl ester that eliminates the need for separate in situ activation steps with coupling reagents such as DCC, DIC, or HOBt . The free acid comparator Boc-Thr(Bzl)-OH is not a drop-in replacement because it requires a separate activation step prior to or during coupling, which introduces additional variables affecting coupling yield and racemization risk [1].

solid-phase peptide synthesis coupling efficiency workflow simplification

Side-Chain Protection Status: Boc-Thr(Bzl)-ONp vs. Unprotected Boc-Thr-ONp

Boc-Thr(Bzl)-ONp contains an O-benzyl (Bzl) side-chain protecting group, while Boc-Thr-ONp lacks side-chain protection, leaving the hydroxyl group exposed. This difference fundamentally alters the compound's compatibility with Boc-SPPS protocols, where side-chain protection is essential for preventing undesired O-acylation or branching reactions during chain elongation .

side-chain protection orthogonal deprotection Boc/Bzl strategy

Orthogonal Protection Strategy: Boc/Bzl (ONp) vs. Fmoc-Based Analogs

Boc-Thr(Bzl)-ONp is designed exclusively for Boc/Bzl-based solid-phase peptide synthesis (Boc-SPPS), which employs acid-labile Nα-protection (Boc) and HF-labile or hydrogenolytic side-chain deprotection (Bzl) . Fmoc-Thr(Bzl)-OH operates under an entirely orthogonal deprotection regime, using base-labile Nα-protection (Fmoc) and acid-labile side-chain protection, rendering the two compounds non-interchangeable within a given SPPS protocol [1].

orthogonal protection Boc vs Fmoc SPPS strategy selection

Racemization Mitigation: ONp Active Ester Performance Under Controlled Conditions

The 4-nitrophenyl active ester moiety in Boc-Thr(Bzl)-ONp enables coupling under mild, low-temperature conditions (0–4°C) in polar aprotic solvents such as DMF, which substantially suppresses base-catalyzed enolization—the primary mechanism of racemization during peptide bond formation . In contrast, in situ activation of free acid precursors (e.g., Boc-Thr(Bzl)-OH) with carbodiimide reagents can generate localized basic conditions that elevate racemization risk, particularly for sterically hindered residues like threonine [1].

racemization control epimerization Boc-SPPS

Purity Thresholds and Storage Stability: Procurement-Relevant Quality Metrics

Commercial Boc-Thr(Bzl)-ONp is available at purity grades of 95%, 98%, and 99% [1][2], with recommended long-term storage at –20°C under anhydrous conditions to prevent hydrolysis of the moisture-sensitive ONp ester . HPLC monitoring is recommended for purity verification, while ¹H and ¹³C NMR spectroscopy confirms the presence of all three functional groups (Boc, Bzl, ONp) .

purity specification storage stability quality control

Procurement-Critical Applications Where Boc-Thr(Bzl)-ONp Outperforms Alternatives


Boc-SPPS of Peptides Requiring Threonine Incorporation with Minimized Racemization

Boc-Thr(Bzl)-ONp is the optimal building block for Boc-based solid-phase peptide synthesis protocols where retention of stereochemical integrity at the threonine α-carbon is essential. The pre-activated ONp ester enables coupling at low temperature (0–4°C) without generating localized basic conditions, directly addressing the racemization risks associated with in situ activation of Boc-Thr(Bzl)-OH . This application scenario is particularly critical for pharmaceutical peptide synthesis where epimer impurities must be rigorously controlled [1].

Workflow-Streamlined Peptide Synthesis Without In Situ Activation Reagents

When synthesis workflow simplicity and batch-to-batch consistency are prioritized, Boc-Thr(Bzl)-ONp eliminates the need for separate coupling reagent optimization. The pre-formed ONp active ester reduces coupling time compared to non-activated derivatives and removes activation method variability that can affect coupling yield . This is especially valuable in multi-operator laboratory environments or when transitioning from small-scale research to larger-scale production, where consistent, reproducible coupling outcomes are essential [1].

Peptide Synthesis Requiring Orthogonal Boc/Bzl Deprotection Strategy

Boc-Thr(Bzl)-ONp is specifically designed for Boc/Bzl orthogonal protection schemes, where sequential Nα-deprotection with TFA is followed by final HF cleavage or hydrogenolysis to remove side-chain Bzl groups . This orthogonal strategy cannot be implemented using Fmoc-Thr(Bzl)-OH, which requires base-labile Nα-deprotection [1]. Procurement of Boc-Thr(Bzl)-ONp is therefore mandatory for laboratories and CROs operating Boc-SPPS synthesizers or maintaining established Boc-protocol peptide libraries .

Synthesis of Threonine-Containing Peptides with Protected Hydroxyl Functionality

For peptide sequences where the threonine hydroxyl group must remain protected throughout chain elongation to prevent undesired O-acylation or branching, Boc-Thr(Bzl)-ONp provides the necessary Bzl protection . In contrast, Boc-Thr-ONp lacks side-chain protection and would lead to side reactions during sequential coupling cycles [1]. This distinction is critical for synthesizing complex peptides with multiple hydroxyl-containing residues, where side-chain protection is essential for maintaining sequence fidelity and final product purity.

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